molecular formula C7H11NO2 B15230823 Octahydropyrano[3,4-b]pyrrol-7-one

Octahydropyrano[3,4-b]pyrrol-7-one

Cat. No.: B15230823
M. Wt: 141.17 g/mol
InChI Key: QWLAIIXYDJTZGA-UHFFFAOYSA-N
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Description

Octahydropyrano[3,4-b]pyrrol-7-one is a heterocyclic compound that features a fused pyrano and pyrrol ring system

Preparation Methods

The synthesis of octahydropyrano[3,4-b]pyrrol-7-one can be achieved through several methods. One common approach involves the annulation of the pyran ring to an existing pyrrole ring. This can be done via intramolecular cyclization reactions. For example, the dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol in the presence of TsCl and Et3N, with a catalytic amount of DMAP, can yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Octahydropyrano[3,4-b]pyrrol-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of octahydropyrano[3,4-b]pyrrol-7-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways can vary based on the specific application and modifications of the compound.

Comparison with Similar Compounds

Octahydropyrano[3,4-b]pyrrol-7-one can be compared with other similar compounds, such as pyrano[3,4-c]pyrroles and pyrrolopyrazines . These compounds share similar structural features but differ in their specific ring systems and functional groups. For instance, pyrano[3,4-c]pyrroles have a different arrangement of the pyran and pyrrole rings, which can lead to different chemical properties and reactivity. Pyrrolopyrazines, on the other hand, contain a pyrazine ring fused to a pyrrole ring, which can result in distinct biological activities. The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2,3,3a,4,5,7a-hexahydro-1H-pyrano[3,4-b]pyrrol-7-one

InChI

InChI=1S/C7H11NO2/c9-7-6-5(1-3-8-6)2-4-10-7/h5-6,8H,1-4H2

InChI Key

QWLAIIXYDJTZGA-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C1CCOC2=O

Origin of Product

United States

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